![molecular formula C24H22NOP B14641487 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- CAS No. 52035-11-7](/img/structure/B14641487.png)
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is an organic compound that features a cyclohexenone core with a triphenylphosphoranylidene amino group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- typically involves the reaction of cyclohexenone with triphenylphosphine and an appropriate amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone core but lacking the triphenylphosphoranylidene amino group.
Triphenylphosphine: A related compound that shares the triphenylphosphine moiety but lacks the cyclohexenone core.
2-Cyclohexen-1-one, 3-methyl-: A similar compound with a methyl group instead of the triphenylphosphoranylidene amino group.
Uniqueness
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is unique due to the presence of both the cyclohexenone core and the triphenylphosphoranylidene amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
52035-11-7 |
|---|---|
Fórmula molecular |
C24H22NOP |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-[(triphenyl-λ5-phosphanylidene)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H22NOP/c26-21-12-10-11-20(19-21)25-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-19H,10-12H2 |
Clave InChI |
VHWAJFNCRKJIRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



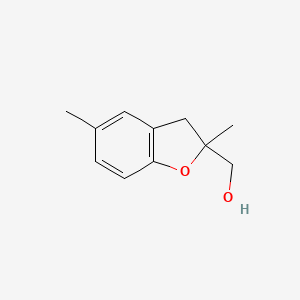
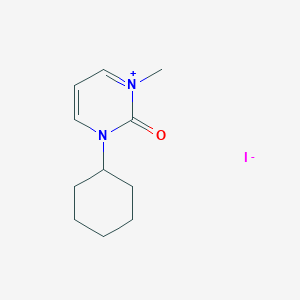
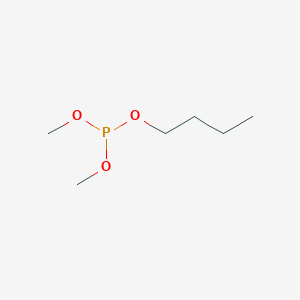

![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
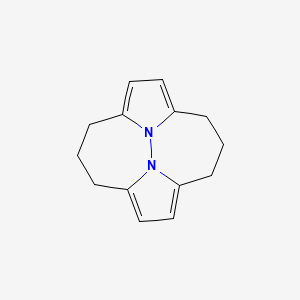
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
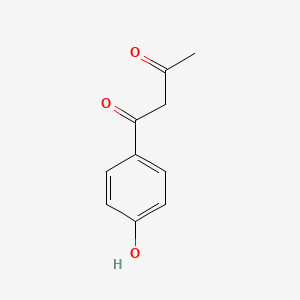
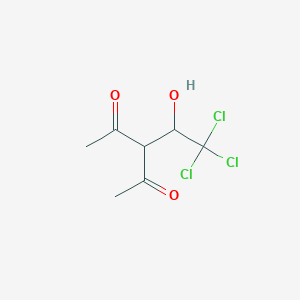
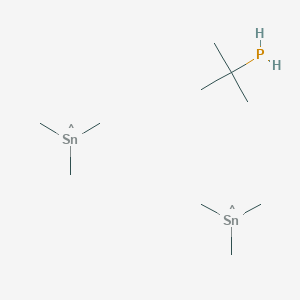
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
